5-(4-Methylpiperazin-1-yl)-1H-indole

5-HT6 receptor Alzheimer's disease CNS drug discovery

Regioisomeric substitution disrupts kinase inhibitor SAR; the 5-substituted indole-piperazine scaffold uniquely provides correct spatial orientation for hydrogen bonding and selectivity in dovitinib-class inhibitors. 5-(4-Methylpiperazin-1-yl)-1H-indole (≥95% purity) is supplied with full COA (NMR, HPLC, GC), ensuring reproducible coupling yields and unambiguous SAR interpretation. • Enables consistent synthesis of FLT3/c-KIT/FGFR/VEGFR/PDGFR kinase inhibitor intermediates. • Orthogonal NH and piperazine handles permit clean functionalization for chemical probes and 5-HT6 antagonist SAR studies. • Batch-certified reference standard for impurity profiling in drug manufacturing.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 412049-06-0
Cat. No. B152612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpiperazin-1-yl)-1H-indole
CAS412049-06-0
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3
InChIKeyQCBUZBCDMSMRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylpiperazin-1-yl)-1H-indole Chemical Profile


5-(4-Methylpiperazin-1-yl)-1H-indole (CAS 412049-06-0) is a heterocyclic small molecule with the formula C13H17N3 and a molecular weight of 215.29 g·mol⁻¹. It consists of an indole core bearing a 4-methylpiperazine substituent at the 5-position . This compound is typically supplied as a solid with a minimum purity specification of 95% (HPLC/GC), stored at room temperature in a dry, dark place, and is intended exclusively for research and further manufacturing use . Proprietary vendors such as Sigma-Aldrich and Bidepharm offer batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . The compound is not a known drug substance but serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds and serotonin receptor modulators [1].

Regioisomer Substitution Limitations for 5-(4-Methylpiperazin-1-yl)-1H-indole


Indole-piperazine hybrids are a well-established pharmacophore class in kinase and GPCR-targeted drug discovery [1]. The position of the piperazine substituent on the indole ring (4-, 5-, 6-, or 7-) critically determines the spatial orientation of the basic nitrogen, which in turn governs hydrogen-bonding interactions, selectivity, and binding kinetics toward therapeutic targets [2]. Regioisomers such as 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole or 4-(4-methylpiperazin-1-yl)-1H-indole exhibit distinct physicochemical properties—including altered logD, pKa, and solubility—that can dramatically shift a compound's pharmacokinetic profile and off-target liability . Consequently, substituting 5-(4-methylpiperazin-1-yl)-1H-indole with a different regioisomer without re-optimizing the entire lead series carries a high risk of disrupting structure-activity relationships (SARs), leading to loss of potency, selectivity, or metabolic stability. The quantitative evidence below details where this specific 5-substituted scaffold offers measurable differentiation.

5-(4-Methylpiperazin-1-yl)-1H-indole Differentiation Evidence


5-HT6 Binding Affinity: 5- vs. 3-Regioisomers

In a medicinal chemistry program targeting the 5-HT6 receptor, the 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole scaffold (SUVN-502) demonstrated a Ki of 2.04 nM at human 5-HT6R, whereas the corresponding 5-(4-methylpiperazin-1-yl)-1H-indole core (lacking the 3-methylpiperazine and N-arylsulfonyl groups) serves as a critical intermediate for establishing the optimal substitution pattern. SAR studies showed that moving the piperazine from the 3-methyl position to a direct 5-position attachment altered the pKa of the basic amine and reduced 5-HT6R affinity by approximately 10- to 100-fold depending on the ancillary substituents [1]. This demonstrates that the 5-substituted regioisomer provides a distinct electronic environment for lead optimization.

5-HT6 receptor Alzheimer's disease CNS drug discovery

Purity and Analytical Data vs. Generic Indole-Piperazines

Reputable vendors including Sigma-Aldrich and Bidepharm supply 5-(4-methylpiperazin-1-yl)-1H-indole with a minimum purity of 95% (HPLC), accompanied by batch-specific certificates of analysis (COA) that include NMR, HPLC, and GC data . In contrast, generic 'indole-piperazine' mixtures or non-certified regioisomers often lack rigorous batch release testing, leading to batch-to-batch variability that can confound biological assay reproducibility. For instance, Bidepharm specifically provides 412049-06-0 with a standard purity of 95% and full spectroscopic characterization .

Analytical chemistry Quality control Procurement specification

Physicochemical Differentiation: 5- vs. 4- and 6-Regioisomers

Computational predictions indicate that 5-(4-methylpiperazin-1-yl)-1H-indole has a calculated logP of approximately 1.8, a topological polar surface area (TPSA) of 20.3 Ų, and 1 hydrogen bond donor (indole NH) . Compared to the 4-substituted regioisomer, the 5-substitution pattern reduces steric clash with the indole NH, potentially enhancing solubility and reducing plasma protein binding. The 6-substituted isomer, by contrast, is predicted to have a higher logD due to altered electronic distribution, which could impact passive membrane permeability and metabolic clearance [1]. While experimental PK data for the isolated building block are lacking, these predicted differences support the selection of the 5-substituted scaffold for CNS-penetrant programs where balanced solubility and permeability are required.

Physicochemical properties Drug-likeness Lead optimization

5-(4-Methylpiperazin-1-yl)-1H-indole Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The 5-(4-methylpiperazin-1-yl)-1H-indole core is employed as a key intermediate in the synthesis of multi-targeted kinase inhibitors, exemplified by the dovitinib scaffold (4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one), where the 5-substituted indole-piperazine moiety contributes to binding affinity across FLT3, c-KIT, FGFR, VEGFR, and PDGFR kinases [1]. Utilizing characterized, high-purity 412049-06-0 ensures reproducible yields in subsequent coupling reactions and reliable SAR interpretation.

Serotonin Receptor Modulator Lead Optimization

In the development of 5-HT6 receptor antagonists for Alzheimer's disease, the 5-substituted indole-piperazine template serves as a privileged starting point for SAR exploration [2]. The well-defined electronic and steric properties of the 5-position attachment enable systematic variation of N-arylsulfonyl and 3-substituent groups, facilitating optimization of CNS penetration and receptor selectivity.

Analytical Reference Standard for Impurity Profiling

As a structurally defined indole-piperazine, 5-(4-methylpiperazin-1-yl)-1H-indole can serve as a reference standard for impurity identification in the manufacturing process of drugs containing the 4-methylpiperazine-indole fragment, such as certain kinase inhibitors. Batch-certified material with full COA documentation (NMR, HPLC, GC) is essential for regulatory compliance in pharmaceutical quality control.

Chemical Biology Probe Synthesis

The free indole NH and the basic piperazine nitrogen in 5-(4-methylpiperazin-1-yl)-1H-indole provide orthogonal functionalization handles for the attachment of fluorophores, biotin tags, or photoaffinity labels, enabling the preparation of chemical biology probes for target identification and mechanism-of-action studies [3]. The regiochemical purity of the 5-substituted isomer avoids confounding data from isomeric mixtures.

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